molecular formula C11H16N2O4 B219500 Carbathymidine CAS No. 114884-15-0

Carbathymidine

Cat. No. B219500
CAS RN: 114884-15-0
M. Wt: 240.26 g/mol
InChI Key: ZOZRLTAJWLEGLG-DJLDLDEBSA-N
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Description

Carbathymidine, also known as 1-(2-deoxy-beta-D-ribofuranosyl) uracil, is a modified nucleoside analog that has been widely used in scientific research. It is structurally similar to thymidine, a natural nucleoside found in DNA, but with a carbonyl group instead of a methyl group at the 5-position of the pyrimidine ring. This modification confers unique properties to carbathymidine, making it a valuable tool in various fields of research.

Mechanism of Action

Carbathymidine acts as a competitive inhibitor of thymidine kinase, an enzyme involved in the phosphorylation of thymidine to form thymidine monophosphate, a precursor for DNA synthesis. By inhibiting this enzyme, carbathymidine can disrupt DNA synthesis and replication, leading to cell death.
Biochemical and Physiological Effects:
Carbathymidine has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent. It has also been shown to have antiviral activity against herpes simplex virus and human immunodeficiency virus. However, carbathymidine can also have toxic effects on normal cells, limiting its use in clinical applications.

Advantages and Limitations for Lab Experiments

One of the advantages of carbathymidine is its stability, making it a reliable tracer molecule for long-term experiments. It is also readily available and relatively easy to synthesize. However, its toxicity and potential off-target effects can limit its use in certain experiments. Additionally, the competitive inhibition of thymidine kinase by carbathymidine can lead to the accumulation of thymidine monophosphate, which can interfere with other metabolic pathways.

Future Directions

Future research on carbathymidine could focus on developing new analogs with improved efficacy and reduced toxicity. Additionally, new applications for carbathymidine in drug development and disease diagnosis could be explored. Further studies on the mechanism of action and biochemical effects of carbathymidine could also provide insights into its potential as a therapeutic agent.

Synthesis Methods

Carbathymidine can be synthesized through several methods, including chemical synthesis and enzymatic conversion. Chemical synthesis involves the reaction of uracil with ribose in the presence of protecting groups and various reagents. Enzymatic conversion, on the other hand, utilizes enzymes such as thymidine phosphorylase and uridine phosphorylase to catalyze the conversion of thymidine or uridine into carbathymidine.

Scientific Research Applications

Carbathymidine has been extensively used in scientific research as a tracer molecule to study DNA synthesis, repair, and degradation. It is also used as a substrate for enzymes involved in nucleotide metabolism and as a probe to study the structure and function of nucleic acids. Additionally, carbathymidine has been used in the development of new drugs and as a diagnostic tool for cancer and viral infections.

properties

CAS RN

114884-15-0

Product Name

Carbathymidine

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

1-[(1R,3R,4S)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O4/c1-6-4-13(11(17)12-10(6)16)8-2-7(5-14)9(15)3-8/h4,7-9,14-15H,2-3,5H2,1H3,(H,12,16,17)/t7-,8+,9+/m0/s1

InChI Key

ZOZRLTAJWLEGLG-DJLDLDEBSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@@H](C2)O)CO

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(C2)O)CO

synonyms

carbathymidine
carbathymidine, (-)-isomer
carbocyclic thymidine
D-carba T

Origin of Product

United States

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